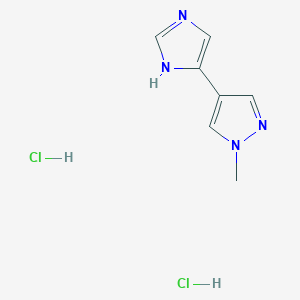
1-Phenylbutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-1-sulfonamide is a sulfonamide compound characterized by a phenyl group attached to a butane chain, which is further connected to a sulfonamide group. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-phenylbutane with sulfonyl chloride in the presence of a base such as pyridine. Another method includes the use of sodium sulfinates and amines, mediated by ammonium iodide, to form the sulfonamide .
Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium iodide.
Oxidation: Often uses oxidizing agents such as potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Comparison with Similar Compounds
1-Phenylbutane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its phenyl and butane groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial production.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13) |
InChI Key |
DZDOEBOCDREVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)





![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)



